[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate
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Overview
Description
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a carbamimidothioate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenyl halide and a suitable base to facilitate nucleophilic substitution.
Attachment of the Carbamimidothioate Group: This can be done by reacting the intermediate with thiocarbamoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.
Biological Probes: It can be used as a probe to study biological pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
- [4-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate
- [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate
Uniqueness:
- Structural Features: The presence of both the methoxyphenyl group and the carbamimidothioate moiety in the same molecule is unique.
- Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
- Applications: Its potential applications in multiple fields, including chemistry, biology, medicine, and industry, highlight its uniqueness.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate |
InChI |
InChI=1S/C13H17N3O2S/c1-18-11-4-2-10(3-5-11)16-7-9(6-12(16)17)8-19-13(14)15/h2-5,9H,6-8H2,1H3,(H3,14,15) |
InChI Key |
JDEWAAYFRXLRSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CSC(=N)N |
Origin of Product |
United States |
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